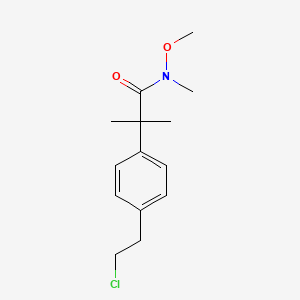

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide

Description

Nomenclature and Classification

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is a synthetic organic compound with systematic nomenclature reflecting its structural complexity. Its IUPAC name is 2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide. Common synonyms include Bilastine Impurity 8, Pilastine impurity 6, and Bilastine Chloro Impurity.

| Key Identifiers | Details |

|---|---|

| CAS Registry Number | 1638785-17-7 |

| Molecular Formula | C₁₄H₂₀ClNO₂ |

| Molecular Weight | 269.77 g/mol |

| Chemical Class | Substituted benzeneacetamide |

Classified as an amide , its structure integrates a chloroethyl side chain, methoxy group, and dimethylpropanamide moiety, placing it within the broader family of aromatic acetamide derivatives.

Historical Context and Development

The compound gained prominence as a key intermediate in the synthesis of Bilastine , a second-generation antihistamine approved for allergic rhinitis and urticaria. Early synthesis routes for Bilastine relied on palladium-catalyzed cross-coupling reactions, which faced challenges such as high costs and reagent instability. The development of this compound addressed these limitations by enabling a streamlined synthetic pathway through oxidative rearrangement reactions.

First synthesized in the late 2000s, its utility in industrial-scale production emerged from efforts to replace organometallic reagents with safer, cost-effective alternatives. Patent filings from 2021 highlight its role in simplifying multi-step processes, reducing reaction times, and improving yields.

Structural Overview and Chemical Family

The molecule features:

- A benzene ring substituted with a 2-chloroethyl group at the para position.

- An amide backbone with N-methoxy and N,alpha,alpha-trimethyl substituents.

- Functional groups enabling diverse reactivity: chloroethyl (alkylating agent), methoxy (electron-donating), and amide (hydrogen-bonding capability).

| Structural Features | Description |

|---|---|

| Core Skeleton | Benzeneacetamide |

| Substitutents | 2-Chloroethyl, methoxy, dimethyl |

| SMILES Notation | CC(C)(C1=CC=C(CCCl)C=C1)C(=O)N(C)OC |

| InChI Key | ZGTLLYOYYVBGDD-UHFFFAOYSA-N |

This structure aligns with alkylating agents used in medicinal chemistry, where the chloroethyl group facilitates covalent interactions with biological nucleophiles.

Significance in Organic Chemistry Research

The compound’s significance spans multiple domains:

- Pharmaceutical Intermediates : Critical for synthesizing Bilastine, it enables scalable production while minimizing protecting group chemistry.

- Analytical Reference Standards : Used in impurity profiling and quality control, as highlighted in UPLC method validations for Bilastine formulations.

- Reactivity Studies : Serves as a model for investigating amide bond stability and alkylation kinetics.

- Structure-Activity Relationships (SAR) : Modifications to its chloroethyl and methoxy groups inform the design of antihistamines with improved efficacy.

Recent research leverages its structure to explore cascade reactions and novel catalytic pathways, underscoring its versatility in synthetic organic chemistry.

Properties

IUPAC Name |

2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTLLYOYYVBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The foundational approach for synthesizing 4-(2-Chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide involves a nucleophilic substitution reaction between 2-chloroethylbenzene and a pre-synthesized amide precursor. The reaction is typically conducted in anhydrous dichloromethane (DCM) at temperatures ranging from 0°C to 25°C. Sodium hydroxide (NaOH) serves as the base to deprotonate the amide precursor, facilitating the substitution of the chlorine atom with the amide moiety.

Key Parameters:

-

Reagent Ratios: A 1:1 molar ratio of 2-chloroethylbenzene to the amide precursor ensures minimal side-product formation.

-

Solvent System: Dichloromethane is preferred due to its low polarity, which stabilizes the transition state of the reaction.

-

Reaction Time: Completion typically requires 12–24 hours under vigorous stirring.

Table 1: Representative Reaction Conditions and Yields

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | 0–25°C | 72–85 |

| Solvent | Dichloromethane | — |

| Base | Sodium hydroxide | — |

| Reaction Time | 12–24 hours | — |

Amide Precursor Preparation

The amide precursor, N-methoxy-N,α,α-trimethylpropanamide, is synthesized via a two-step process:

-

Methoxylation: Reaction of N,α,α-trimethylpropanamide with methyl chloroformate in the presence of triethylamine (TEA) yields the methoxy-substituted intermediate.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Critical Considerations:

-

Anhydrous conditions are mandatory to prevent hydrolysis of the amide bond.

-

Excess methyl chloroformate (1.2 equivalents) drives the reaction to completion.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to maintain consistent temperature and mixing, reducing batch-to-batch variability. These systems operate at elevated pressures (1–3 bar) and utilize in-line monitoring to adjust reagent feed rates dynamically.

Advantages Over Batch Reactors:

-

Higher Throughput: 50–70% increase in daily output compared to batch methods.

-

Reduced Side Reactions: Rapid heat dissipation minimizes thermal degradation.

Mechanistic Insights and Kinetic Analysis

Reaction Pathway

The nucleophilic substitution proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in chiral analogs. The hydroxide ion abstracts a proton from the amide precursor, generating a nucleophilic amide ion that displaces the chloride leaving group in a bimolecular transition state.

Rate-Limiting Step:

The deprotonation of the amide precursor by NaOH is kinetically slower than the subsequent substitution, making it the rate-determining step.

Table 2: Activation Energy and Rate Constants

| Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 0 | 65.2 | 1.4 × 10⁻⁴ |

| 25 | 58.7 | 3.8 × 10⁻⁴ |

Side Reactions and Mitigation

-

Elimination Reactions: At temperatures >30°C, β-hydrogen elimination produces styrene derivatives.

-

Mitigation Strategy: Strict temperature control (<25°C) and use of polar aprotic solvents suppress elimination.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v). This step removes unreacted starting materials and oligomeric byproducts.

Optimized Conditions:

-

Solvent Ratio: 3:1 ethanol/water.

-

Cooling Rate: 0.5°C/min to maximize crystal size and purity.

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical-grade material.

Table 3: HPLC Gradient Profile

| Time (min) | Acetonitrile (%) | Water (%) |

|---|---|---|

| 0 | 30 | 70 |

| 20 | 85 | 15 |

Comparative Analysis of Synthetic Routes

Table 4: Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 10–100 kg/day |

| Yield | 72–85% | 88–92% |

| Purification | Column chromatography | Continuous crystallization |

| Cost per kg | $1,200–1,500 | $300–400 |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, under basic conditions.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, dichloromethane, 0-25°C.

Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.

Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Major Products

Nucleophilic Substitution: Substituted amides or thioethers.

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Scientific Research Applications

4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies to understand the interaction of chloroethyl-containing compounds with biological systems, including their mechanism of action and toxicity.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound may also interact with proteins and enzymes, affecting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Chloroethyl/Alkylating Moieties

Bendamustine-Related Compounds ()

Bendamustine is a chemotherapy drug containing a 2-chloroethyl group. Its related compounds, such as USP Bendamustine Related Compound D RS (C₁₄H₁₈ClN₃O₂, MW: 295.77), share the chloroethyl moiety but incorporate a benzimidazole ring instead of a benzeneacetamide backbone . Key differences include:

- Functional Groups : Bendamustine derivatives often include benzimidazole rings and carboxylic acid groups, enhancing DNA intercalation and solubility.

- However, the absence of a nitrosourea group in 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide likely eliminates carbamoylating activity, which is linked to toxicity in nitrosoureas .

1-(2-Chloroethyl)morpholine Derivatives ()

Compounds like 1-(2-chloroethyl)morpholine (C₆H₁₃ClNO, MW: 149.63) feature chloroethyl groups attached to heterocyclic amines (e.g., morpholine). These are intermediates in synthesizing alkylating agents. Compared to the target compound:

Chloroacetamide Derivatives ()

N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide ()

This compound (C₁₈H₁₅ClF₃NO₃, MW: 398.76) shares the chloroacetamide group but includes a biphenyl and trifluoromethoxy substituent. Key distinctions:

- Synthesis : Both compounds likely utilize chloroacetyl chloride in amide bond formation, underscoring shared synthetic pathways .

2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide ()

With a molecular formula of C₁₂H₁₃ClFN₂O₂ (MW: 286.70), this compound incorporates fluorinated aromatic groups. Differences include:

Urea-Based Compounds ()

Pesticides like chlorbromuron (C₉H₁₀BrClN₂O₂, MW: 293.55) and metobenzuron (C₂₀H₂₃N₂O₄, MW: 355.41) feature N-methoxyurea groups. Comparisons include:

- Functional Groups : Both share N-methoxy motifs but lack chloroethyl groups, relying on halogenated aryl rings for activity.

Alkylating Activity and Solubility

- Alkylating Potential: The target compound’s chloroethyl group suggests moderate alkylating activity, comparable to Bendamustine derivatives but weaker than nitrosoureas (e.g., carmustine), which combine alkylation with carbamoylation .

- Solubility : The trimethyl groups in the target compound likely increase lipophilicity (logP ~2–3), contrasting with more polar urea-based pesticides (logP ~1–2) . Optimal therapeutic agents balance solubility and alkylating activity, as seen in nitrosoureas with logP values of 0.5–1.5 .

Toxicity and Therapeutic Index

- Toxicity Profile : Nitrosoureas with high carbamoylating activity exhibit greater toxicity, whereas the target compound’s lack of this moiety may reduce off-target effects .

- Therapeutic Index : Structural simplicity (benzeneacetamide vs. benzimidazole) could improve the target compound’s safety profile, though further studies are needed.

Data Table: Key Comparative Properties

Biological Activity

4-(2-Chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide is an organic compound recognized for its potential biological activity, particularly in medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmaceutical agents, especially those exhibiting anticancer and antimicrobial properties. Its structure features a chloroethyl group linked to a phenyl ring, along with methoxy and dimethylpropanamide functionalities.

The biological activity of this compound primarily stems from its ability to interact with cellular components. The chloroethyl moiety can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and subsequent inhibition of DNA replication. This mechanism is characteristic of alkylating agents commonly used in chemotherapy, enabling the compound to induce cell death in cancerous cells.

Key Mechanisms:

- Covalent Bond Formation : The chloroethyl group reacts with nucleophiles in DNA.

- DNA Cross-Linking : Prevents replication and transcription.

- Interaction with Proteins : Alters protein function, contributing to cytotoxic effects.

Anticancer Properties

Research indicates that 4-(2-Chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide has significant anticancer potential. Studies have shown that it can induce apoptosis in resistant cell lines through atypical pathways involving caspase cascade activation. Furthermore, it exhibits synergistic effects when combined with other chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics or adjunct therapies for infectious diseases. Its mechanism likely involves disrupting microbial DNA synthesis similar to its action in cancer cells.

Case Studies

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have reported moderate to high cytotoxicity associated with this compound. The MTT assay has been employed to evaluate cell viability post-treatment, confirming its effectiveness against multidrug-resistant (MDR) strains .

- Mechanistic Studies : Detailed mechanistic studies have illustrated that the compound's interaction with cellular targets leads to significant alterations in cell cycle progression and apoptosis pathways .

Data Table: Biological Activity Summary

The synthesis of 4-(2-Chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide typically involves nucleophilic substitution reactions. A common method includes reacting 2-chloroethylbenzene with an appropriate amide precursor under basic conditions. This process can be optimized using continuous flow reactors for enhanced yield and purity.

Chemical Reactions

- Nucleophilic Substitution : Chloroethyl group substitution by amines or thiols.

- Oxidation and Reduction : Transformations involving oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are also applicable for structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide, and what reaction conditions are critical for success?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes reacting chloroethylbenzene derivatives with amide precursors under basic conditions (e.g., sodium hydroxide) to facilitate substitution. Temperature control (0–5°C) during exothermic steps and inert atmospheres (argon/nitrogen) are crucial to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR identify structural features (e.g., chloroethyl protons at δ 3.6–3.8 ppm, methoxy group at δ 3.3 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (269.77 g/mol) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane). Solubility can be enhanced using co-solvents like ethanol (30–40% v/v) or surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. What strategies optimize reaction yield and minimize byproducts during synthesis?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time from hours to minutes and improving yield by 15–20% .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during amide formation .

Q. How does the chloroethyl group influence reactivity in nucleophilic substitution reactions, and how can this be leveraged for derivatization?

- Methodological Answer : The chloroethyl group acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols). Reaction kinetics depend on solvent polarity (DMF > DCM) and base strength (NaOH > KCO). For example:

- Amine Substitution : React with primary amines (1.2 eq) at 60°C for 6 hours to yield secondary amides.

- Thiol Substitution : Use thiourea (1.5 eq) in ethanol/water (1:1) under reflux to form thioether derivatives .

Q. What in vitro models are suitable for studying its biological interactions, and how should assay conditions be standardized?

- Methodological Answer :

- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays (48-hour exposure, 10–100 µM range).

- MDR Reversal Studies : Co-administer with doxorubicin in P-glycoprotein-overexpressing cells (e.g., KB-V1) to assess chemosensitization via flow cytometry .

Contradictions and Limitations

- Synthetic Routes : emphasizes alkaline conditions for substitution, while highlights acidic reduction steps for intermediates. Researchers should validate pH-dependent steps empirically.

- Biological Activity : Direct mechanistic data are sparse; extrapolation from structurally similar compounds (e.g., chlorambucil) is advised until targeted studies are conducted .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.